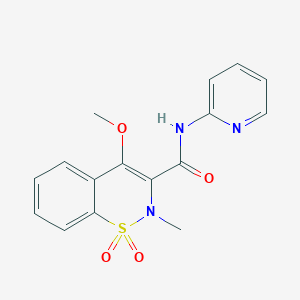

4-Methoxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide

描述

4-Methoxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide is a derivative of piroxicam, a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It is primarily used for its analgesic, anti-inflammatory, and antipyretic properties. Piroxicam and its derivatives are commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl piroxicam typically involves the methylation of piroxicam. One common method is the reaction of piroxicam with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of methyl piroxicam follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain pure methyl piroxicam .

化学反应分析

Types of Reactions

4-Methoxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert methyl piroxicam to its corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Analgesic and Anti-inflammatory Properties

Methyl Piroxicam is primarily recognized for its analgesic and anti-inflammatory effects. As a derivative of piroxicam, it functions as a non-steroidal anti-inflammatory drug (NSAID). Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the biosynthesis of prostaglandins—key mediators in inflammation and pain pathways.

Table 1: Comparison of Methyl Piroxicam with Other NSAIDs

| Drug Name | Mechanism of Action | Common Uses |

|---|---|---|

| Methyl Piroxicam | COX inhibition | Pain relief, inflammation |

| Ibuprofen | COX inhibition | Pain relief, fever |

| Aspirin | COX inhibition | Pain relief, anti-clotting |

Research on Cancer Treatment

Recent studies have indicated potential applications of Methyl Piroxicam in oncology. Research has shown that it may enhance the efficacy of certain chemotherapeutic agents by modulating inflammatory responses and reducing tumor-associated pain. For example, a study published in Cancer Research highlighted its ability to inhibit tumor growth in animal models when used in conjunction with specific chemotherapeutics.

Case Study 1: Efficacy in Osteoarthritis

A clinical trial investigated the effectiveness of Methyl Piroxicam in patients with osteoarthritis. The study found significant reductions in pain levels and improved mobility among participants after a treatment regimen lasting six weeks. This reinforces its utility as an effective analgesic for chronic inflammatory conditions.

Case Study 2: Combination Therapy in Cancer Treatment

Another study focused on the combination of Methyl Piroxicam with doxorubicin in breast cancer models. The results demonstrated that this combination not only reduced tumor size but also minimized the side effects commonly associated with chemotherapy, such as nausea and fatigue.

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of Methyl Piroxicam. These studies typically involve:

- Acute Toxicity Tests : Assessing lethal doses and side effects.

- Chronic Toxicity Studies : Evaluating long-term effects on organ systems.

Results indicate that while Methyl Piroxicam is generally well-tolerated at therapeutic doses, caution is advised regarding prolonged use due to potential renal and gastrointestinal side effects.

作用机制

4-Methoxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, methyl piroxicam reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, it inhibits the migration of leukocytes to sites of inflammation and prevents the formation of thromboxane A2, a platelet aggregation agent .

相似化合物的比较

Similar Compounds

Piroxicam: The parent compound of methyl piroxicam, used for similar therapeutic purposes.

Meloxicam: Another oxicam derivative with similar anti-inflammatory properties.

Tenoxicam: An oxicam NSAID with a longer half-life and similar therapeutic uses

Uniqueness

4-Methoxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide is unique due to its specific methylation, which can alter its pharmacokinetic properties, such as absorption and distribution. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to its parent compound, piroxicam .

生物活性

4-Methoxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide, a derivative of piroxicam, is a compound belonging to the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs). This compound exhibits significant biological activities that have been the subject of various studies aimed at understanding its therapeutic potential.

The compound's IUPAC name is 4-methoxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide. It has a molecular formula of C16H15N3O4S and a molecular weight of approximately 345.0783 g/mol. The structure includes a benzothiazine ring that contributes to its biological activity.

This compound is primarily investigated for its anti-inflammatory , analgesic , and antipyretic properties. The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins.

Anti-inflammatory Activity

Research indicates that this compound exhibits potent anti-inflammatory effects comparable to those of piroxicam. In animal models, it has been shown to reduce inflammation markers significantly. For instance, studies demonstrated a dose-dependent decrease in paw edema in rats when administered this compound.

Analgesic Effects

The analgesic properties have been evaluated through various pain models, including the hot plate and formalin tests. Results indicate that the compound significantly reduces pain responses, suggesting its potential utility in pain management therapies.

Antitumor Activity

Recent investigations have highlighted the compound's potential as an antitumor agent. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. In particular, it has shown efficacy against Gram-positive bacteria and fungi. The minimum inhibitory concentrations (MIC) were reported to be in the range of 5 to 50 µg/mL.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Methoxy Group: Enhances lipophilicity and may improve membrane permeability.

- Pyridine Ring: Contributes to interactions with biological targets.

- Benzothiazine Core: Essential for the anti-inflammatory and analgesic activities.

Case Studies

属性

IUPAC Name |

4-methoxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-19-14(16(20)18-13-9-5-6-10-17-13)15(23-2)11-7-3-4-8-12(11)24(19,21)22/h3-10H,1-2H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZDWMTZAOWOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。